

Application Notes & Protocols: Heck and Oxidative Heck Reactions with Vinylboronic Acid Esters

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Compound of Interest

Compound Name: *Vinylboronic acid dibutyl ester*

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Introduction

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. The use of vinylboronic acid esters as coupling partners in Heck-type reactions represents a significant evolution of this methodology. These reactions offer distinct advantages, including the use of stable and accessible boron reagents. This document details the application of two key variants: the classic Mizoroki-Heck reaction with vinylboronates and the more recent oxidative Heck reaction, providing structured data, detailed protocols, and mechanistic diagrams to facilitate their application in research and development.

The Mizoroki-Heck reaction involving vinylboronates allows for the synthesis of α - or β -arylated vinylboronates, which are versatile intermediates in organic synthesis. Controlling the regioselectivity is a key challenge, with recent advances demonstrating that ligand choice can effectively direct the reaction to form the less common, yet highly valuable, α -substituted products.^{[1][2]}

The Oxidative Heck reaction provides an alternative pathway that utilizes organoboronic acids (both aryl and vinyl) in place of organohalides.^{[3][4][5]} This transformation proceeds via a Pd(II)-catalyzed mechanism and requires an oxidant to regenerate the active catalyst.^{[6][7]}

This approach is notable for its ability to form complex dienes and polyenes with high stereoselectivity, avoiding the Pd-H isomerization pathways that can complicate traditional Heck vinylations.^[6]

Mizoroki-Heck Reaction of Aryl Triflates with Vinylboronates

This protocol focuses on a highly regioselective synthesis of α -vinyl boronates, which are challenging to synthesize through other methods. The key to this selectivity is the use of a specific 1,5-diaza-3,7-diphosphacyclooctane (P_2N_2) ligand.^[1] The reaction conditions are optimized to favor the Heck pathway over the competitive Suzuki-Miyaura coupling by using organic bases and anhydrous, nonpolar solvents.^{[1][2]}

Data Presentation: Substrate Scope & Yields

The following table summarizes the results for the Pd-catalyzed Mizoroki-Heck reaction between various aryl triflates and vinylboronic acid neopentyl glycol ester.

Entry	Aryl Triflate	Product	Yield (%)	$\alpha:\beta$ Ratio
1	Phenyl triflate	α -Phenylvinylboronic acid neopentyl glycol ester	85	>20:1
2	4-Methoxyphenyl triflate	α -(4-Methoxyphenyl)vinylboronic acid ester	92	>20:1
3	4-(Trifluoromethyl)phenyl triflate	α -(4-(CF ₃)phenyl)vinylboronic acid ester	78	>20:1
4	4-Acetylphenyl triflate	α -(4-Acetylphenyl)vinylboronic acid ester	81	>20:1
5	3-Methylphenyl triflate	α -(3-Methylphenyl)vinylboronic acid ester	88	>20:1
6	2-Naphthyl triflate	α -(2-Naphthyl)vinylboronic acid ester	75	>20:1

Conditions: Reactions performed with aryl triflate (0.5 mmol), vinylboronic acid neopentyl glycol ester (1.5 equiv), Pd catalyst (2 mol%), P₂N₂ ligand (4 mol%), and an organic base in a nonpolar solvent under anhydrous conditions. Yields are for the isolated product.[\[1\]](#)

Experimental Protocol: Synthesis of α -Phenylvinylboronic Acid Neopentyl Glycol Ester

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 1,5-Diaza-3,7-diphosphacyclooctane (P_2N_2) ligand
- Phenyl triflate
- Vinylboronic acid neopentyl glycol ester
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous toluene
- Standard laboratory glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add $\text{Pd}(\text{OAc})_2$ (2.2 mg, 0.01 mmol, 2 mol%) and the P_2N_2 ligand (5.8 mg, 0.02 mmol, 4 mol%).
- Add anhydrous toluene (2.0 mL) to the tube.
- Add phenyl triflate (113 mg, 0.5 mmol, 1.0 equiv).
- Add vinylboronic acid neopentyl glycol ester (126 mg, 0.75 mmol, 1.5 equiv).
- Add DBU (114 mg, 0.75 mmol, 1.5 equiv) via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α -phenylvinylboronic acid neopentyl glycol

ester.

Oxidative Heck Reaction of Vinylboronic Acid Esters

This protocol describes an oxidative Heck reaction for the synthesis of complex dienes with high stereoselectivity. The method uses a Pd(II)/sulfoxide catalytic system, which avoids palladium-hydride isomerizations that often plague traditional Heck reactions, thus preserving the stereochemistry of the products.^[6] This reaction couples a terminal olefin with a vinylboronic ester using a benzoquinone derivative as the oxidant.

Data Presentation: Substrate Scope & Yields

The following table summarizes results for the oxidative Heck vinylation between various terminal olefins and vinylboronic acid pinacol esters.

Entry	Terminal Olefin	Vinylboronic Ester	Oxidant	Yield (%)	E:Z Ratio
1	1-Octene	(E)-Prop-1-en-1-ylboronic acid pinacol ester	2,6-Dimethylbenzene quinone	75	>20:1
2	Allylbenzene	(E)-Styrylboronic acid pinacol ester	Benzoquinone	88	>20:1
3	Styrene	(E)-Hex-1-en-1-ylboronic acid pinacol ester	2,6-Dimethylbenzene quinone	82	>20:1
4	N-Allylphthalimide	(E)-Prop-1-en-1-ylboronic acid pinacol ester	2,6-Dimethylbenzene quinone	69	>20:1
5	4-Phenyl-1-butene	(E)-3,3-Dimethylbut-1-en-1-ylboronic acid pinacol ester	2,6-Dimethylbenzene quinone	71	>20:1

Conditions: Reactions performed with terminal olefin (0.5 mmol), vinyl boronic ester (1.5 equiv), $\text{Pd}(\text{OAc})_2$ (10 mol%), S-Phos (20 mol%), and oxidant (1.5 equiv) in a solvent mixture at room temperature. Yields are for the isolated product.[\[6\]](#)

Experimental Protocol: Synthesis of (2E,4E)-Deca-2,4-diene

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- S-Phos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
- 1-Octene
- (E)-Prop-1-en-1-ylboronic acid pinacol ester
- 2,6-Dimethyl-1,4-benzoquinone
- tert-Butanol (t-BuOH)
- Tetrahydrofuran (THF), anhydrous
- Trifluoroacetic acid (TFA)

Procedure:

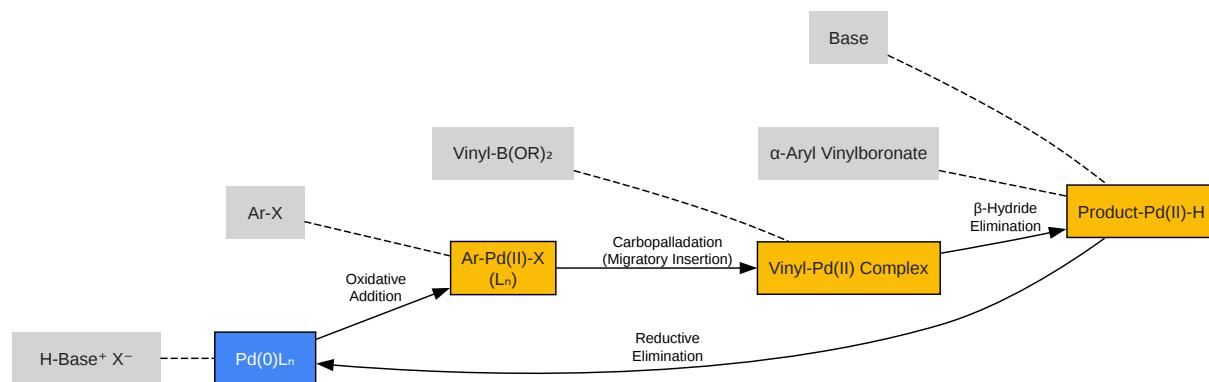
- To a vial, add $\text{Pd}(\text{OAc})_2$ (11.2 mg, 0.05 mmol, 10 mol%), S-Phos (41.0 mg, 0.1 mmol, 20 mol%), and 2,6-dimethyl-1,4-benzoquinone (102 mg, 0.75 mmol, 1.5 equiv).
- Add a magnetic stir bar and seal the vial with a septum.
- Purge the vial with argon.
- Add a solvent mixture of anhydrous THF (1.0 mL) and t-BuOH (1.0 mL) via syringe.
- Add 1-octene (56 mg, 0.5 mmol, 1.0 equiv) and (E)-prop-1-en-1-ylboronic acid pinacol ester (126 mg, 0.75 mmol, 1.5 equiv) via syringe.
- Add trifluoroacetic acid (TFA, 3.8 μL , 0.05 mmol, 10 mol%) via microsyringe.
- Stir the reaction mixture vigorously at room temperature for 24 hours.
- After 24 hours, quench the reaction by adding saturated aqueous NaHCO_3 (5 mL).
- Extract the mixture with diethyl ether (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the solvent under reduced pressure.

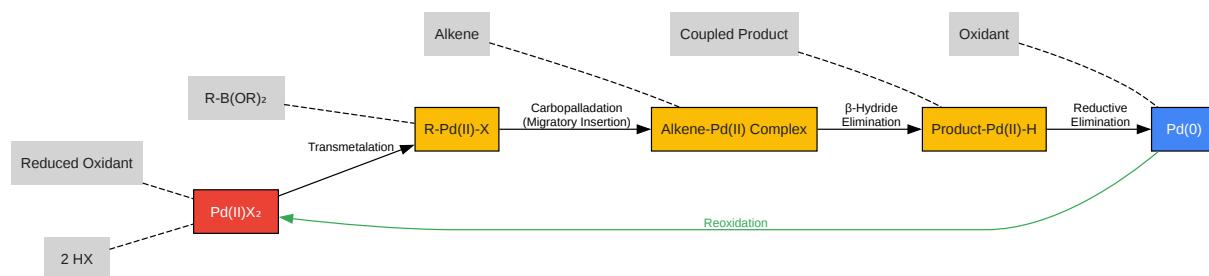
- Purify the crude product by flash column chromatography on silica gel (using pure hexanes as eluent) to afford the diene product.

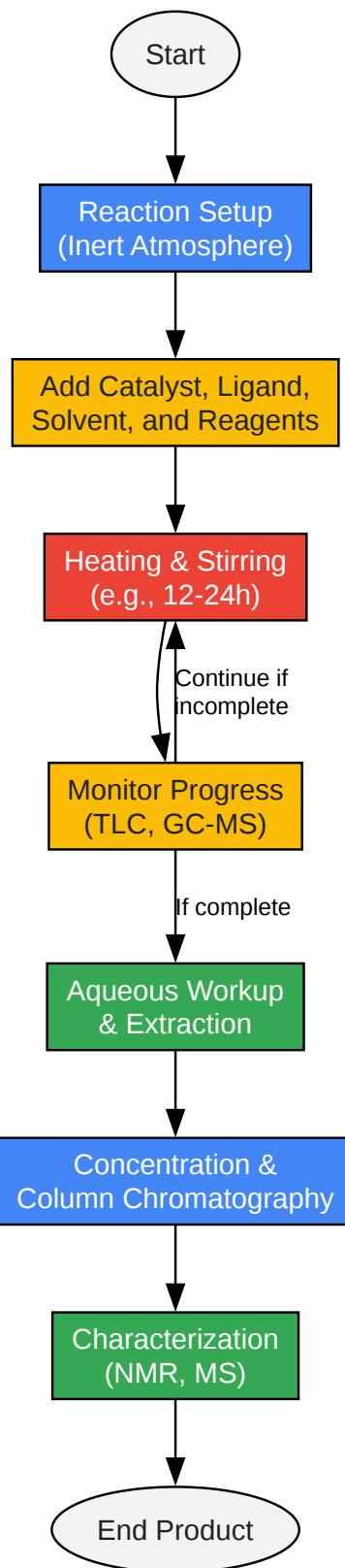
Visualizations: Mechanisms and Workflows

Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the Mizoroki-Heck and Oxidative Heck reactions.







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